
L-2-Amino-4-methoxy-cis-but-3-enoic acid
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Overview
Description
L-2-amino-4-methoxy-cis-but-3-enoic acid is a dehydroamino acid. It is functionally related to a L-alpha-aminobutyric acid.
Preparation Methods
The synthesis of L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid involves several steps. One common method includes the use of a thiotemplate mechanism, which has been identified in the biosynthetic gene cluster of Pseudomonas aeruginosa
Chemical Reactions Analysis
L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the double bond present in the structure.
Substitution: Common reagents used in these reactions include pyridoxal phosphate-dependent enzymes, which the compound inhibits.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of γ-substituted vinylglycines.
Medicine: Explored for its potential as an antibiotic and its effects on bacterial growth and metabolism.
Industry: Potential applications in the development of new antibiotics and other therapeutic agents.
Mechanism of Action
The mechanism of action of L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid involves its role as an inhibitor of pyridoxal phosphate-dependent enzymes. This inhibition affects multiple targets in bacteria, animals, and plants, leading to various biological effects . The compound’s carboxylate group coordinates with magnesium ions, which are linked to specific amino acid residues, confirming its essential role in enzyme activity .
Comparison with Similar Compounds
L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid is unique due to its specific structure and potent biological activity. Similar compounds include:
Aminoethoxyvinylglycine: Produced by Streptomyces species and has similar inhibitory effects on enzymes.
Rhizobitoxine: Made by Bradyrhizobium japonicum and Pseudomonas andropogonis, also inhibits pyridoxal phosphate-dependent enzymes.
These compounds share structural similarities but differ in their specific biological activities and sources.
Biological Activity
L-2-Amino-4-methoxy-cis-but-3-enoic acid, also known as L-cis-AMB, is a non-proteinogenic amino acid with significant biological activity, particularly as an inhibitor of various enzymes and a potential antibiotic. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
L-cis-AMB is a dehydroamino acid structurally related to L-alpha-aminobutyric acid. Its unique structure allows it to interact with various biological systems, particularly through its role as an inhibitor of pyridoxal phosphate-dependent enzymes .
L-cis-AMB functions primarily as an inhibitor of S-adenosylmethionine (SAM) synthetase, which plays a crucial role in methylation processes within cells. The inhibition of this enzyme disrupts the synthesis of SAM, leading to a cascade of metabolic effects. The compound has been shown to bind effectively to the active site of methionine adenosyltransferase (MAT), obstructing its function .
Key Enzymatic Inhibitions
- Aspartate Aminotransferase : Inhibition observed in both Escherichia coli and pig models .
- Tryptophan Synthase : Significant inhibition noted in E. coli .
- Methionine tRNA Aminoacylation : Reversible inhibition suggests potential applications in targeting methionine metabolism .
Biological Effects
L-cis-AMB exhibits a range of biological activities:
- Antimicrobial Activity : It has demonstrated toxicity against various prokaryotic and eukaryotic organisms, including Pseudomonas aeruginosa, Staphylococcus aureus, and plant pathogens such as Erwinia amylovora.
- Virulence Factor : Studies indicate that L-cis-AMB may play a role in the virulence of Pseudomonas aeruginosa, although its effective concentrations for virulence are relatively high .
- Cellular Effects : Inhibition of growth and induction of cyst formation in Acanthamoeba castellanii have been documented, suggesting broader implications for cell signaling and interaction with other microbes .
Study 1: Inhibition Mechanism
A study utilized ATP-PPi exchange assays and mass spectrometry to elucidate the biosynthetic pathway involving L-cis-AMB. The results indicated that L-alanine is a substrate for the enzyme AmbB, which is critical for the synthesis of L-cis-AMB from glutamate . This study highlights the compound's role in microbial metabolism and its potential as a target for antibiotic development.
Study 2: Structural Analysis
The crystal structure of rat liver MAT complexed with L-cis-AMB revealed critical interactions at the active site that inhibit enzyme activity. This structural insight provides a basis for rational drug design aimed at developing new inhibitors for SAM-dependent processes .
Comparative Analysis with Similar Compounds
Compound Name | Source | Biological Activity |
---|---|---|
Aminoethoxyvinylglycine | Streptomyces species | Inhibits pyridoxal phosphate-dependent enzymes |
Rhizobitoxine | Bradyrhizobium japonicum | Similar inhibitory effects on enzymes |
L-cis-AMBA (L-2-amino-4-methoxy-trans-3-butenoic acid) | Pseudomonas aeruginosa | Potent antibiotic and toxin |
L-cis-AMB stands out due to its unique mechanism of action and structural properties compared to these similar compounds.
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(Z,2S)-2-amino-4-methoxybut-3-enoic acid |
InChI |
InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2-/t4-/m0/s1 |
InChI Key |
HLOPMQJRUIOMJO-SWOZAWMQSA-N |
SMILES |
COC=CC(C(=O)O)N |
Isomeric SMILES |
CO/C=C\[C@@H](C(=O)O)N |
Canonical SMILES |
COC=CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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